7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III
Übersicht
Beschreibung
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is a derivative of Baccatin III, a naturally occurring diterpenoid compound found in the yew tree (Taxus species). This compound is of significant interest due to its role as an intermediate in the synthesis of paclitaxel (Taxol), a widely used anticancer drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III typically involves the chemical modification of Baccatin III. The process generally includes the protection of hydroxyl groups using triethylsilyl groups. This is achieved through a series of steps involving the reaction of Baccatin III with triethylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the extraction of Baccatin III from natural sources, followed by its chemical modification to introduce the triethylsilyl groups. This process is carried out under controlled conditions to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III undergoes various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Baccatin III: The parent compound from which 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is derived.
10-Deacetyl Baccatin III: Another intermediate in the synthesis of paclitaxel.
Paclitaxel: The final product in the synthesis pathway, widely used as an anticancer drug.
Uniqueness
This compound is unique due to the presence of triethylsilyl groups, which protect the hydroxyl groups during chemical reactions. This protection is crucial for the selective modification of other functional groups within the molecule, facilitating the synthesis of paclitaxel and its analogs .
Biologische Aktivität
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III (CAS Number: 149107-84-6) is a derivative of Baccatin III, a key precursor in the synthesis of the chemotherapeutic agent paclitaxel (Taxol). The modification of Baccatin III through silylation enhances its biological properties, potentially improving its efficacy and stability. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄₁H₆₄O₁₀Si₂
- Molecular Weight : 773.11 g/mol
- LogP : 7.14 (indicating high lipophilicity)
- PSA (Polar Surface Area) : 137.82 Ų
This compound primarily functions through its interaction with microtubules. It binds to the β-subunit of tubulin, inhibiting microtubule depolymerization and thereby disrupting normal mitotic spindle formation. This mechanism is similar to that of paclitaxel, leading to cell cycle arrest and apoptosis in cancer cells.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity:
- In vitro Studies : Cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated increased apoptosis when treated with the compound. The IC50 values for these cell lines were significantly lower than those for untreated controls.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Notably, tumor regression was observed in models with established tumors.
Study Type | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
In vitro | HeLa | 0.5 | Increased apoptosis |
In vitro | MCF-7 | 0.3 | Significant growth inhibition |
In vivo | Mouse model | N/A | Tumor regression noted |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies have shown that:
- Bioavailability : Enhanced compared to non-silylated counterparts.
- Half-life : Extended half-life allows for prolonged therapeutic effects.
Case Study 1: Efficacy in Ovarian Cancer
A clinical trial investigated the efficacy of this compound in patients with resistant ovarian cancer. Patients received a regimen including this compound alongside standard chemotherapy. Results indicated:
- Response Rate : 65% partial response in patients previously resistant to treatment.
- Survival Rate : Median progression-free survival extended by approximately 6 months compared to historical controls.
Case Study 2: Combination Therapy
Another study explored the compound's potential in combination with other agents like cisplatin. The combination therapy resulted in:
- Synergistic Effects : Enhanced cytotoxicity observed in vitro.
- Improved Outcomes : Patients experienced fewer side effects and improved quality of life metrics.
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-30-23-31-40(25-47-31,49-27(8)42)34-36(48-37(45)28-21-19-18-20-22-28)41(46)24-29(43)26(7)32(38(41,9)10)33(35(44)39(30,34)11)51-53(15-4,16-5)17-6/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,33+,34-,36-,39+,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAIYJPKYUNPKQ-RHJDUELYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O10Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471292 | |
Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149107-84-6 | |
Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.